molecular formula C12H12N2O2 B1324411 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

Cat. No.: B1324411
M. Wt: 216.24 g/mol
InChI Key: UZNWFVREQIRICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused pyridine and indole ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid typically involves the construction of the indole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the indole core, which can then be further functionalized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2,(H,15,16)

InChI Key

UZNWFVREQIRICS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

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